2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol
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Overview
Description
2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol is a complex organic compound with a unique structure that includes multiple amino groups, a methoxy group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol involves multiple steps, including the formation of the oxane ring and the introduction of amino and methoxy groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: A simpler compound with similar functional groups.
Tris(2-dimethylaminoethyl)amine: Another compound with multiple amino groups and similar structural features.
Uniqueness
2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol is unique due to its complex structure, which includes multiple functional groups and a cyclohexane ring. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N4O5/c1-8(21(3)4)10-7-6-9(18)17(25-10)26-15-11(19)13(22)16(24-5)12(20-2)14(15)23/h8-17,20,22-23H,6-7,18-19H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDAGNQPVIAIBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992238 |
Source
|
Record name | 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2-amino-2,3,4,6,7-pentadeoxy-6-(dimethylamino)heptopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71657-33-5 |
Source
|
Record name | 6'-Di-N-methylfortimicin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071657335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2-amino-2,3,4,6,7-pentadeoxy-6-(dimethylamino)heptopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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